4-Phenylpiperidine-4-carboxylic acid hydrochloride
Overview
Description
4-Phenylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its structural similarity to various pharmacologically active molecules .
Scientific Research Applications
4-Phenylpiperidine-4-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including analgesic and antispasmodic effects.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
Target of Action
The primary target of 4-Phenylpiperidine-4-carboxylic acid hydrochloride is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
This compound acts as a partial agonist at the GABA A receptor The interaction with the GABA A receptor leads to an inhibition of ascending pain pathways, altering pain perception, and resulting in central nervous system depression .
Biochemical Pathways
The compound’s action on the GABA A receptor affects the GABAergic pathway . This pathway is involved in a variety of physiological processes, including the regulation of neuronal excitability and muscle tone.
Pharmacokinetics
Related compounds such as meperidine have been found to have significant first-pass uptake by the lungs and high plasma protein binding . These properties can impact the bioavailability of the compound.
Result of Action
The activation of the GABA A receptor by this compound leads to a decrease in neuronal excitability. This can result in analgesic effects, reducing the perception of pain .
Action Environment
Environmental factors that could influence the action of this compound include the presence of other drugs or substances that interact with the GABA A receptor, the physiological state of the individual (such as their liver function, which could affect drug metabolism), and the specific characteristics of the receptor in different individuals .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Phenylpiperidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes such as carboxylesterases, which are involved in the hydrolysis of ester bonds. The interaction between this compound and carboxylesterases results in the formation of a carboxylate anion and a phenylpiperidine derivative, which can further participate in various metabolic pathways .
Additionally, this compound has been observed to bind to certain proteins, influencing their conformation and activity. For instance, it can interact with GABA (gamma-aminobutyric acid) receptors, modulating their function and affecting neurotransmission .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In neuronal cells, this compound has been shown to influence cell signaling pathways by modulating GABA receptor activity. This modulation can lead to changes in neurotransmitter release, impacting synaptic transmission and overall neuronal function .
In non-neuronal cells, this compound can affect gene expression and cellular metabolism. For example, it has been reported to alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can act as an agonist or antagonist at specific receptor sites, such as GABA receptors, influencing their activity and downstream signaling pathways . Additionally, this compound can inhibit or activate enzymes, depending on the context, leading to changes in metabolic flux and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as altered receptor sensitivity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can exert therapeutic effects, such as modulating neurotransmitter release and improving cognitive function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as carboxylesterases and cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can further participate in biochemical reactions. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transporters .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylpiperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Phenylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as alkyl, acyl, or aryl groups.
Comparison with Similar Compounds
Similar Compounds
Meperidine hydrochloride:
Difenoxin hydrochloride: A 4-phenylpiperidine derivative closely related to meperidine.
Uniqueness
4-Phenylpiperidine-4-carboxylic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Unlike its analogs, it may exhibit different binding affinities and efficacies at various receptors, making it a valuable compound for targeted therapeutic applications .
Properties
IUPAC Name |
4-phenylpiperidine-4-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10;/h1-5,13H,6-9H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFOQBKRECBLRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655080 | |
Record name | 4-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53484-76-7 | |
Record name | 4-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylpiperidine-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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